(3Z)-N-(4-METHYLPHENYL)-3H,5H,6H,7H-PYRROLO[1,2-C][1,3]THIAZOL-3-IMINE
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Overview
Description
(3Z)-N-(4-METHYLPHENYL)-3H,5H,6H,7H-PYRROLO[1,2-C][1,3]THIAZOL-3-IMINE is a heterocyclic compound that features a pyrrolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-(4-METHYLPHENYL)-3H,5H,6H,7H-PYRROLO[1,2-C][1,3]THIAZOL-3-IMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylamine with a suitable thiazole precursor under acidic or basic conditions to form the desired pyrrolo-thiazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
(3Z)-N-(4-METHYLPHENYL)-3H,5H,6H,7H-PYRROLO[1,2-C][1,3]THIAZOL-3-IMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(3Z)-N-(4-METHYLPHENYL)-3H,5H,6H,7H-PYRROLO[1,2-C][1,3]THIAZOL-3-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: May be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (3Z)-N-(4-METHYLPHENYL)-3H,5H,6H,7H-PYRROLO[1,2-C][1,3]THIAZOL-3-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-ETHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-IMINE: Similar structure but with an ethyl group instead of a pyrrolo ring.
4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-ONE: Contains a thiazolone ring instead of a thiazole ring.
Uniqueness
(3Z)-N-(4-METHYLPHENYL)-3H,5H,6H,7H-PYRROLO[1,2-C][1,3]THIAZOL-3-IMINE is unique due to its pyrrolo-thiazole core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-10-4-6-11(7-5-10)14-13-15-8-2-3-12(15)9-16-13/h4-7,9H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIHKJDUHMRPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N3CCCC3=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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